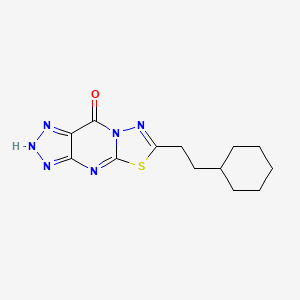

6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DS-4574 is a peptidoleukotriene receptor antagonist used primarily in the treatment of hypersensitivity reactions. It has shown significant potential in stabilizing mast cells and inhibiting the release of chemical mediators from inflammatory cells . The compound’s molecular formula is C13H16N6OS, and it has a molecular weight of 304.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-4574 involves multiple steps. One of the key steps includes the reaction of a precursor compound with concentrated aqueous ammonium hydroxide in ethanol to yield a 7-amino-6-nitro compound. This intermediate is then reduced using tin and hydrochloric acid in a dioxane-water mixture to produce the 6,7-diamino derivative .

Industrial Production Methods

Industrial production methods for DS-4574 are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

DS-4574 undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, especially involving its functional groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of DS-4574 include:

Ammonium hydroxide: Used in the initial steps of synthesis.

Tin and hydrochloric acid: Employed in the reduction steps.

Major Products Formed

The major products formed from the reactions involving DS-4574 include various intermediates leading to the final peptidoleukotriene receptor antagonist.

Scientific Research Applications

DS-4574 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study peptidoleukotriene receptor antagonism.

Biology: Investigated for its role in stabilizing mast cells and inhibiting mediator release.

Medicine: Explored for its potential in treating hypersensitivity reactions, asthma, and peptic ulcers

Industry: Utilized in the development of new therapeutic agents targeting leukotriene pathways.

Mechanism of Action

DS-4574 exerts its effects by antagonizing peptidoleukotriene receptors, specifically cysteinyl leukotriene receptor 1 (CysLT1). This action inhibits the binding of leukotrienes, which are inflammatory mediators, thereby reducing inflammation and hypersensitivity reactions . Additionally, DS-4574 stabilizes mast cells, preventing the release of histamine and other mediators .

Comparison with Similar Compounds

Similar Compounds

Disodium cromoglycate: Another mast cell stabilizer used in similar applications.

LY171883: A peptidoleukotriene antagonist with comparable effects.

Cimetidine: A histamine H2 receptor antagonist used for comparison in studies.

Uniqueness of DS-4574

DS-4574 is unique due to its dual action as both a peptidoleukotriene antagonist and a mast cell stabilizer. This dual functionality makes it particularly effective in treating conditions involving both leukotriene-mediated and histamine-mediated pathways .

Properties

IUPAC Name |

11-(2-cyclohexylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIFEXZWAKYMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152096 |

Source

|

| Record name | DS 4574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118314-35-5 |

Source

|

| Record name | DS 4574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118314355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DS 4574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1(3h)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-](/img/structure/B1207274.png)

![15-[1-(2-Hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-2-methyl-8-oxapentacyclo[9.8.0.02,7.07,9.012,17]nonadeca-4,12(17),13,15-tetraen-3-one](/img/structure/B1207276.png)

![2-Methyl-5-(3-thiophenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1207280.png)

![1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[[2-(3-indolylidene)-3H-1,3,4-oxadiazol-5-yl]thio]ethanone](/img/structure/B1207281.png)

![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methoxyanilino)-N-(2-methylbutan-2-yl)-2-(1-methyl-2-pyrrolyl)acetamide](/img/structure/B1207282.png)

![N-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1207283.png)

![2-[[5-(4-chlorophenyl)-1-(2-methoxyethyl)-2-imidazolyl]thio]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1207285.png)

![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B1207287.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1207288.png)